COMT Inhibition vs. Structural Analog
4'-Methylformanilide demonstrates potent inhibition of catechol O-methyltransferase (COMT) with an IC50 of 5.8 nM against MB-COMT in Wistar rat brain and 13 nM against S-COMT in Wistar rat liver [1]. In contrast, a structurally related formanilide derivative (BDBM50149943 / CHEMBL3770406) exhibits substantially weaker inhibition, with an IC50 of 151 nM under comparable assay conditions in rat COMT [2]. This represents a 26-fold difference in potency favoring 4'-methylformanilide.
| Evidence Dimension | COMT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 5.8 nM (MB-COMT, rat brain); 13 nM (S-COMT, rat liver) |
| Comparator Or Baseline | BDBM50149943 (CHEMBL3770406): 151 nM (rat COMT) |
| Quantified Difference | ~26-fold higher potency for 4'-methylformanilide (5.8 nM vs 151 nM) |
| Conditions | Preincubation 20 min; adrenaline substrate; metanephrine formation detection |
Why This Matters
Researchers screening COMT inhibitors for Parkinson's disease or CNS disorders should prioritize 4'-methylformanilide over lower-potency formanilide analogs due to its significantly superior inhibitory activity in validated enzyme assays.
- [1] BindingDB. BDBM50479631 (CHEMBL137555) – 4'-Methylformanilide COMT inhibition data. IC50: 5.8 nM (MB-COMT, rat brain); 13 nM (S-COMT, rat liver). View Source
- [2] BindingDB. BDBM50149943 (CHEMBL3770406) – Comparator COMT inhibition data. IC50: 151 nM (rat COMT). View Source
